molecular formula C10H10N2OS B2544953 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine CAS No. 2200067-75-8

2-[(3-Methylthiophen-2-yl)methoxy]pyrazine

Cat. No.: B2544953
CAS No.: 2200067-75-8
M. Wt: 206.26
InChI Key: UPSDIGQBBPKAAN-UHFFFAOYSA-N
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Description

2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is a versatile chemical compound with a unique structure that combines a pyrazine ring with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 2-hydroxypyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylthiophen-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazine ring or the thiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazine or thiophene derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-[(3-Methylthiophen-2-yl)methoxy]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylpyrazine: Similar structure but lacks the thiophene moiety.

    3-Methylthiophene-2-carbaldehyde: Contains the thiophene moiety but lacks the pyrazine ring.

    2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine: A closely related compound with slight structural variations.

Uniqueness

2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is unique due to the combination of the pyrazine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-2-5-14-9(8)7-13-10-6-11-3-4-12-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSDIGQBBPKAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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